methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Process:
- The synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves a high-yielding five-step process starting from 2,4-dimethylaniline. Key steps include N-alkylation, carbamoylation, hydrolysis, activation using thionyl chloride, and intramolecular cyclization via a Friedel–Crafts reaction. This synthesis route also facilitates the production of various analogues of the compound (R. Vaid et al., 2014).
Crystallographic Studies:
- Research has detailed the crystallization and structural characterization of related benzazepine derivatives. These compounds exhibit various hydrogen-bonded assemblies, including chains, sheets, and three-dimensional frameworks. These studies highlight the compound's structural versatility and potential for forming diverse molecular architectures (Sergio A. Guerrero et al., 2014).
Chemical Reactions and Modifications
Chemical Transformations:
- Several studies focus on chemical reactions involving this compound and its analogues. These include Beckmann or Schmidt rearrangement, yielding various benzazepine-4-carboxamide derivatives, and studies on azepinium chloride reactions with amines to produce tetrahydroquinoline derivatives (A. Vogel et al., 1969).
X-ray Diffraction Studies:
- X-ray powder diffraction patterns of novel compounds derived from this compound have been obtained, providing insights into their crystal structure and physical properties. These studies are crucial for understanding the compound's physicochemical characteristics and potential applications (M. Macías et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzazepines, are used in the treatment of cardiovascular diseases .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety and Hazards
This compound is labeled with the signal word “Warning” and has several precautionary statements associated with it, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
methyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-7-10(2)13-11(8-9)12(16)5-4-6-15(13)14(17)18-3/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLULFIFHATTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route used to produce methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate in this study?
A1: The research presents a novel, five-step synthesis of this compound starting from 2,4-dimethylaniline []. This method is significant due to its high yield and the readily available starting materials. The researchers successfully synthesized the target compound and its analogues, demonstrating the versatility of their approach for potential applications in medicinal chemistry or materials science.
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